molecular formula C20H23N3O6 B5912868 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B5912868
M. Wt: 401.4 g/mol
InChI Key: NUDFBYHUXLJSIL-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves the reaction of 4-nitroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(4-aminophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperazine: Lacks the 3,4,5-trimethoxybenzoyl group.

    4-(3,4,5-trimethoxybenzoyl)piperazine: Lacks the 4-nitrophenyl group.

    1-(4-aminophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: Reduced form of the original compound.

Uniqueness

1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is unique due to the presence of both the nitrophenyl and trimethoxybenzoyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-27-17-12-14(13-18(28-2)19(17)29-3)20(24)22-10-8-21(9-11-22)15-4-6-16(7-5-15)23(25)26/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDFBYHUXLJSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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